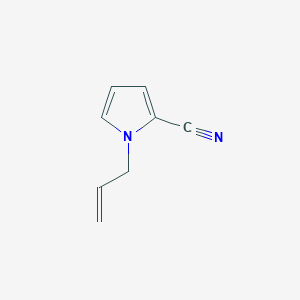
1-allyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allylpyrrole-2-carbonitrile is an organic compound with the molecular formula C8H8N2 It belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyrrole is coupled with an allyl halide under mild conditions .
Industrial Production Methods: Industrial production of 1-Allylpyrrole-2-carbonitrile often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Allylpyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Allyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-Allylpyrrole-2-amine.
Substitution: Various N-substituted pyrrole derivatives.
Scientific Research Applications
1-Allylpyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Allylpyrrole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Pyrrole: A basic five-membered nitrogen-containing heterocycle.
1-Methylpyrrole-2-carbonitrile: Similar structure but with a methyl group instead of an allyl group.
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
Uniqueness: 1-Allylpyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The allyl group provides a site for further functionalization, while the nitrile group enhances its ability to participate in various chemical reactions .
Properties
CAS No. |
101001-69-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-5-10-6-3-4-8(10)7-9/h2-4,6H,1,5H2 |
InChI Key |
ZNGDUQFFOPRZEL-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC=C1C#N |
Canonical SMILES |
C=CCN1C=CC=C1C#N |
Synonyms |
1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














